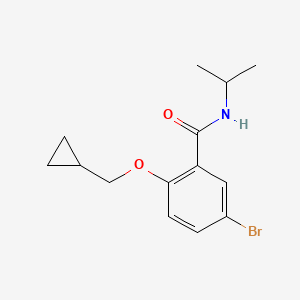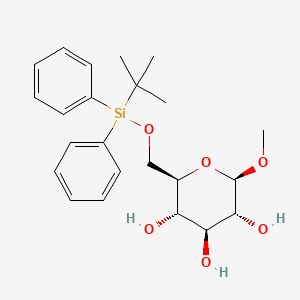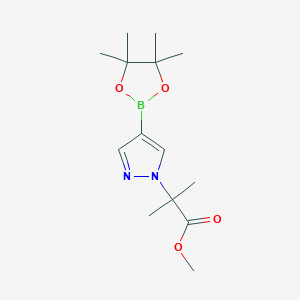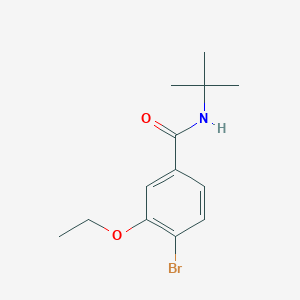![molecular formula C12H10Cl2FN B8131221 2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B8131221.png)
2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Chloro-2-fluoro-[1,1’-biphenyl]-3-amine hydrochloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of chloro and fluoro substituents on the biphenyl structure, along with an amine group. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-2-fluoro-[1,1’-biphenyl]-3-amine hydrochloride typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes:
Halogenation: Introduction of chloro and fluoro groups onto the biphenyl structure through halogenation reactions. This can be achieved using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Amination: Introduction of the amine group through nucleophilic substitution reactions. This step often involves the use of amine sources such as ammonia (NH3) or primary amines under basic conditions.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of 2’-Chloro-2-fluoro-[1,1’-biphenyl]-3-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Key considerations include maintaining reaction conditions such as temperature, pressure, and pH to optimize yield and purity.
化学反应分析
Types of Reactions
2’-Chloro-2-fluoro-[1,1’-biphenyl]-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amine group can undergo oxidation to form nitro or nitroso derivatives, while reduction can convert it to primary amines or other reduced forms.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution, and Lewis acids like aluminum chloride (AlCl3) for electrophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chloro or fluoro groups.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines or other reduced forms.
Coupling: Formation of more complex biphenyl derivatives.
科学研究应用
2’-Chloro-2-fluoro-[1,1’-biphenyl]-3-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2’-Chloro-2-fluoro-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with specific molecular targets. The chloro and fluoro substituents influence the compound’s electronic properties, affecting its reactivity and binding affinity. The amine group can form hydrogen bonds and interact with various biological molecules, potentially inhibiting or activating specific pathways.
相似化合物的比较
Similar Compounds
- 2’-Chloro-2-fluoro-[1,1’-biphenyl]-4-amine hydrochloride
- 2’-Chloro-2-fluoro-[1,1’-biphenyl]-3-methanol
- 2’-Chloro-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid
Uniqueness
2’-Chloro-2-fluoro-[1,1’-biphenyl]-3-amine hydrochloride is unique due to the specific positioning of the chloro, fluoro, and amine groups on the biphenyl structure
属性
IUPAC Name |
3-(2-chlorophenyl)-2-fluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN.ClH/c13-10-6-2-1-4-8(10)9-5-3-7-11(15)12(9)14;/h1-7H,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECZKHRRDSBNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)N)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
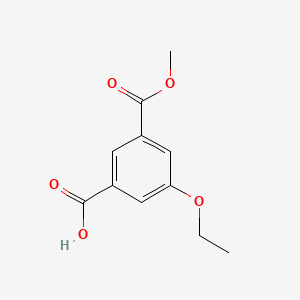
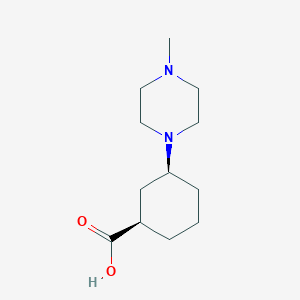
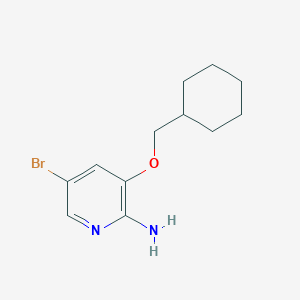
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid amide](/img/structure/B8131162.png)
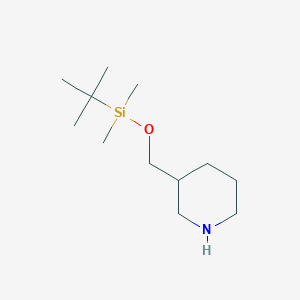
![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B8131182.png)
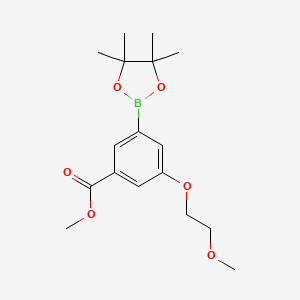
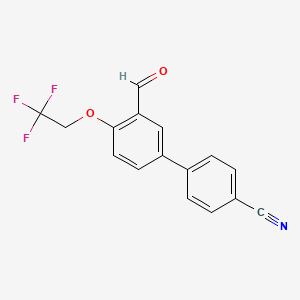
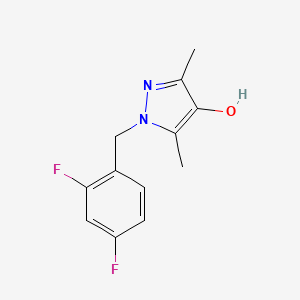
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid diethylamide](/img/structure/B8131203.png)
